N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide
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Overview
Description
N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group attached to a methylated phenyl ring and a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 2-amino-4-methylphenol with morpholin-4-ylacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding quinones or hydroquinones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: The compound can be utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide can be compared with other similar compounds, such as N-(2-amino-5-methylphenyl)-2-morpholin-4-ylacetamide and N-(2-amino-3-methylphenyl)-2-morpholin-4-ylacetamide. These compounds share similar structural features but differ in the position of the methyl group on the phenyl ring. The differences in structure can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
N-(2-amino-5-methylphenyl)-2-morpholin-4-ylacetamide
N-(2-amino-3-methylphenyl)-2-morpholin-4-ylacetamide
N-(2-amino-4-methylphenyl)-2-piperidin-1-ylacetamide
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H19N3O2/c1-10-2-3-12(11(14)8-10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |
InChI Key |
RUYSDJBRMIPFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)N |
Origin of Product |
United States |
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